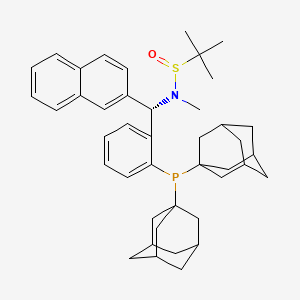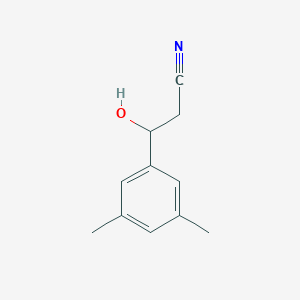![molecular formula C15H17BO3 B13651455 [2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid](/img/structure/B13651455.png)
[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a benzyloxy group and two methyl groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid typically involves the reaction of 2-(benzyloxy)-3,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include:
Solvent: Diethyl ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
The reaction proceeds as follows:
- Formation of the Grignard reagent: 2-(benzyloxy)-3,5-dimethylphenyl bromide reacts with magnesium in the presence of diethyl ether or THF.
- Reaction with trimethyl borate: The Grignard reagent is then reacted with trimethyl borate at low temperatures.
- Hydrolysis: The resulting boronic ester is hydrolyzed using hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate (K2CO3) and solvents like ethanol or water.
Major Products
Oxidation: Phenols, quinones
Reduction: Boranes, reduced boronic acids
Substitution: Biaryl compounds, various substituted phenyl derivatives
Applications De Recherche Scientifique
[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: Employed in the development of sensors and probes for detecting biological molecules.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid involves its ability to form covalent bonds with diols and other nucleophiles. The boron atom in the boronic acid group is electron-deficient, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including the formation of boronate esters and cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 2-Methylphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Uniqueness
[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid is unique due to the presence of the benzyloxy group and two methyl groups on the phenyl ring. These substituents enhance its reactivity and make it a valuable reagent in organic synthesis. Compared to other boronic acids, it offers distinct advantages in terms of selectivity and functional group compatibility.
Propriétés
Formule moléculaire |
C15H17BO3 |
|---|---|
Poids moléculaire |
256.11 g/mol |
Nom IUPAC |
(3,5-dimethyl-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H17BO3/c1-11-8-12(2)15(14(9-11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9,17-18H,10H2,1-2H3 |
Clé InChI |
OKJIARDHXVLZRP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1H-pyrrolo[3,2-c]pyridin-6-ylcarbamate](/img/structure/B13651378.png)




![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)

![2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651426.png)

![4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B13651432.png)


![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)
